3-methoxy-1-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1H-pyrazole-4-carboxamide
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Description
3-methoxy-1-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H21N5O2 and its molecular weight is 303.366. The purity is usually 95%.
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Biological Activity
3-Methoxy-1-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula for this compound is C16H20N4O2, with a molecular weight of approximately 300.36 g/mol. The structure features a pyrazole ring, an indazole moiety, and a methoxy group, which contribute to its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.109 µM to 0.245 µM . The mechanism involves cell cycle arrest at the G0/G1 phase and induction of apoptosis.
Inhibition of Protein Kinases
The compound has been evaluated for its inhibitory effects on specific protein kinases. For instance, studies have demonstrated that pyrazolo[4,3-b]pyridine derivatives can act as potent inhibitors against anaplastic lymphoma kinase (ALK), with IC50 values around 1.58 nM . This suggests that the compound may share similar inhibitory mechanisms.
Anti-inflammatory Effects
Compounds within this chemical class have also exhibited anti-inflammatory properties. In vitro assays have shown that some derivatives can significantly reduce pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substitutions on the pyrazole ring and the indazole moiety. Key findings in SAR studies include:
- Presence of Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions enhances inhibitory activity against human neutrophil elastase (HNE) and other targets .
- Alkyl Substituents : Modifications such as alkyl carbonyl groups have been shown to improve potency against certain cancer cell lines .
Case Study 1: Anticancer Efficacy
In a preclinical study involving rodent models, the compound demonstrated significant tumor reduction in xenograft models of breast cancer. The treatment resulted in a 70% reduction in tumor volume compared to controls after four weeks of administration .
Case Study 2: Neuroprotective Properties
Another study assessed the neuroprotective effects of related compounds in models of Parkinson's disease. The derivatives exhibited neuroprotective activity through modulation of metabotropic glutamate receptors (mGluR), suggesting potential applications in neurodegenerative disorders .
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-19-9-11(15(18-19)22-3)14(21)16-8-12-10-6-4-5-7-13(10)20(2)17-12/h9H,4-8H2,1-3H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFMKOPSBUOKJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NN(C3=C2CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.